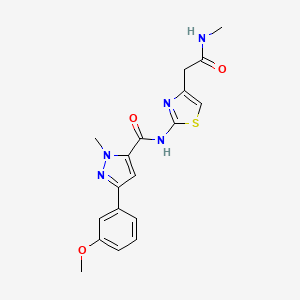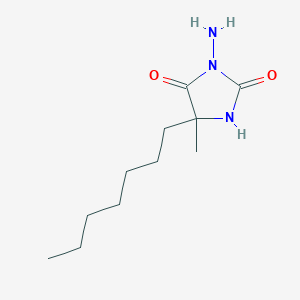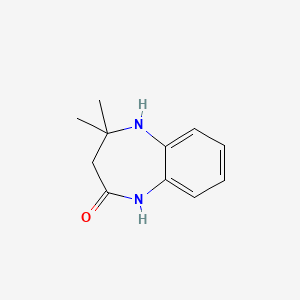![molecular formula C24H25N3O6S2 B2768692 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1223770-51-1](/img/no-structure.png)
2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C24H25N3O6S2 and its molecular weight is 515.6. The purity is usually 95%.
BenchChem offers high-quality 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photocatalytic Hydrogen Evolution
The compound has been investigated for its potential as a polymeric photocatalyst in hydrogen evolution by water splitting. Researchers have modified 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene (BDTT) by introducing sulfonyl groups. The resulting A1–A2-type copolymer, specifically PBDTTS-1SO, exhibited remarkable photocatalytic activity, with an apparent quantum yield exceeding 18% at 500 nm—among the highest values reported for polymer photocatalysts .
Electrochromic Materials
The compound’s structure suggests potential as an electrochromic material. By tuning its electronic properties, it could be used in smart windows, displays, or other devices that change color in response to an applied voltage. Further research is needed to explore its electrochromic behavior .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio) derivative, which is then coupled with an N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide derivative to form the final product.", "Starting Materials": [ "4-butylbenzenesulfonyl chloride", "6-oxo-1,6-dihydropyrimidine-2-thiol", "2,3-dihydrobenzo[b][1,4]dioxin-6-amine", "acetic anhydride", "triethylamine", "sodium bicarbonate", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio) intermediate", "a. Dissolve 6-oxo-1,6-dihydropyrimidine-2-thiol (1.0 g, 8.2 mmol) in acetic anhydride (10 mL) and add triethylamine (1.5 mL, 10.8 mmol) dropwise with stirring at room temperature.", "b. Add 4-butylbenzenesulfonyl chloride (2.0 g, 8.2 mmol) dropwise to the reaction mixture and stir for 2 hours at room temperature.", "c. Pour the reaction mixture into a mixture of ice-water (50 mL) and sodium bicarbonate (5 g) and extract with ethyl acetate (3 x 50 mL).", "d. Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the intermediate as a yellow solid (2.5 g, 85%).", "Step 2: Synthesis of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide intermediate", "a. Dissolve 2,3-dihydrobenzo[b][1,4]dioxin-6-amine (1.0 g, 6.5 mmol) in methanol (10 mL) and add acetic anhydride (1.0 mL, 10.8 mmol) dropwise with stirring at room temperature.", "b. Stir the reaction mixture for 2 hours at room temperature and then evaporate the solvent under reduced pressure.", "c. Dissolve the residue in water (50 mL) and extract with ethyl acetate (3 x 50 mL).", "d. Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the intermediate as a white solid (1.5 g, 85%).", "Step 3: Coupling of intermediates to form final product", "a. Dissolve the 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio) intermediate (1.0 g, 2.2 mmol) and N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide intermediate (0.5 g, 2.2 mmol) in methanol (20 mL).", "b. Add sodium bicarbonate (0.5 g) to the reaction mixture and stir for 2 hours at room temperature.", "c. Filter the reaction mixture and wash the solid with water (10 mL).", "d. Dry the solid under vacuum to obtain the final product as a white solid (1.2 g, 80%)." ] } | |
Número CAS |
1223770-51-1 |
Nombre del producto |
2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide |
Fórmula molecular |
C24H25N3O6S2 |
Peso molecular |
515.6 |
Nombre IUPAC |
2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
InChI |
InChI=1S/C24H25N3O6S2/c1-2-3-4-16-5-8-18(9-6-16)35(30,31)21-14-25-24(27-23(21)29)34-15-22(28)26-17-7-10-19-20(13-17)33-12-11-32-19/h5-10,13-14H,2-4,11-12,15H2,1H3,(H,26,28)(H,25,27,29) |
Clave InChI |
YWSCUUNXZZXYAQ-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methoxybenzamide](/img/structure/B2768610.png)
![3-(3,4-dimethoxyphenyl)-9-(2-methoxyphenethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2768611.png)
![2-Chloro-N-[2-(2,4-difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]propanamide](/img/structure/B2768612.png)
![5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2768614.png)

![6-ethyl 3-methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2768619.png)
![methyl 4-({7-[(dimethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2768620.png)
![N-(2-Methyl-2-thiophen-3-ylpropyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2768622.png)


![3-Phenylmethoxybicyclo[3.2.0]heptan-6-ol](/img/structure/B2768628.png)
